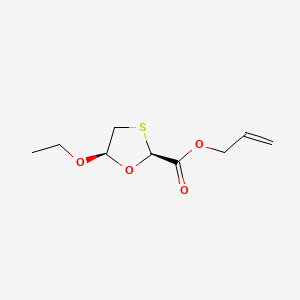

prop-2-enyl (2S,5R)-5-ethoxy-1,3-oxathiolane-2-carboxylate

Description

Historical Development of 1,3-Oxathiolane Compounds

The 1,3-oxathiolane heterocyclic system emerged as a critical scaffold in organic synthesis during the 1980s, particularly in antiviral drug development. Early work by Belleau et al. (1989) demonstrated the synthesis of racemic 1,3-oxathiolane derivatives via acid-catalyzed cyclocondensation of aldehydes with 2-mercaptoethanol. This method formed the basis for subsequent pharmaceutical applications, including the development of lamivudine (3TC), a nucleoside reverse transcriptase inhibitor (NRTI) for HIV and hepatitis B virus (HBV) treatment. The stereochemical refinement of these compounds, initially challenging due to racemic mixtures, advanced with chiral auxiliaries and enzymatic resolution techniques.

Key Milestones

| Year | Development | Reference |

|---|---|---|

| 1989 | Synthesis of racemic 1,3-oxathiolane nucleosides | |

| 1995 | Enzymatic resolution of enantiomers | |

| 2000s | Industrial-scale synthesis of lamivudine intermediates |

Structural Features of the 1,3-Oxathiolane Heterocyclic System

The 1,3-oxathiolane ring consists of a five-membered cyclopropane-like structure with sulfur and oxygen at positions 1 and 3, respectively. This configuration confers moderate stability under standard conditions but higher reactivity compared to oxygen-only analogs (e.g., 1,3-dioxolanes). The substituents at positions 2 and 5 significantly influence biological activity, as seen in antiviral agents where specific stereochemistry and functional groups (e.g., ethoxy, carboxylate esters) enhance metabolic stability and target affinity.

Comparative Reactivity

| Property | 1,3-Oxathiolane | 1,3-Dioxolane |

|---|---|---|

| Sulfur Nucleophilicity | High | Low |

| Ring Stability | Moderate | High |

| Common Substituents | Ethoxy, Carboxylate | Methoxy, Hydroxyl |

Propriétés

IUPAC Name |

prop-2-enyl (2S,5R)-5-ethoxy-1,3-oxathiolane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4S/c1-3-5-12-8(10)9-13-7(6-14-9)11-4-2/h3,7,9H,1,4-6H2,2H3/t7-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVKVSXJYWYMDX-APPZFPTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CSC(O1)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1CS[C@H](O1)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Stereoselective Oxathiolane Ring Formation via Dynamic Kinetic Resolution

The oxathiolane core is typically constructed via cyclization strategies that leverage chiral auxiliaries or catalysts to enforce stereochemistry. A proven method involves the use of l-menthol as a chiral inducer in a dynamic kinetic resolution (DKR) process . For prop-2-enyl (2S,5R)-5-ethoxy-1,3-oxathiolane-2-carboxylate, this approach could be adapted as follows:

-

Synthesis of Dichlorinated Intermediate :

-

React thioglycolic acid with l-menthol to form the l-menthyl thioglycolate ester.

-

Treat with sulfuryl chloride (SO₂Cl₂) to generate a sulfenyl chloride intermediate, enabling α-chlorination and sulfur–carbon bond formation .

-

Introduce vinyl acetate to couple the sulfur and carbon moieties, yielding a dichlorinated precursor.

-

-

Cyclization and Ethoxy Group Installation :

-

Hydrolyze the dichlorinated intermediate in a mixed solvent system (e.g., acetonitrile/water) at pH 3–4 to form the oxathiolane ring .

-

Substitute the hydroxyl group at position 5 with ethoxy via Mitsunobu reaction (using diethyl azodicarboxylate (DEAD) and triphenylphosphine) or alkylation with ethyl iodide in the presence of a base (e.g., K₂CO₃).

-

Key Optimization Parameters :

-

Temperature control during chlorination (−20°C to 0°C) minimizes side reactions .

-

pH adjustment during cyclization (3–4) maximizes yield (up to 69% in analogous systems) .

Dichlorination-Cyclization Route for Oxathiolane Assembly

A scalable route inspired by lamivudine synthesis involves dichlorination followed by regioselective cyclization :

-

Dichlorination of Thiol Esters :

-

Ring Closure and Functionalization :

Advantages :

-

Utilizes inexpensive reagents (SO₂Cl₂, vinyl acetate) compatible with industrial-scale production .

-

Avoids cryogenic conditions post-cyclization, enhancing practicality.

Esterification Strategies for Prop-2-enyl Group Installation

The prop-2-enyl ester is introduced after oxathiolane ring formation to prevent side reactions during earlier steps. Two approaches are viable:

-

Steglich Esterification :

-

Fischer Esterification :

Yield Considerations :

-

Steglich conditions typically achieve 70–85% yields for sterically hindered esters .

-

Fischer esterification is less efficient (<60%) but avoids coupling reagents.

Ethoxy Group Introduction via Nucleophilic Substitution

The 5-ethoxy substituent can be installed early or late in the synthesis, depending on functional group tolerance:

-

Early-Stage Alkylation :

-

Protect a hydroxyl group at position 5 during oxathiolane formation using ethyl bromide and NaH in THF.

-

-

Late-Stage Mitsunobu Reaction :

Challenges :

-

Competing elimination reactions necessitate mild conditions (0–25°C).

-

Protecting groups (e.g., acetals) may be required if reactive sites are present.

Alternative Routes: Thiol-Ene Reaction and Asymmetric Catalysis

Emerging methodologies offer complementary pathways:

-

Thiol-Ene Cyclization :

-

React 2-mercaptoethyl ethyl ether with a propargyl-containing carbonyl compound under UV light to form the oxathiolane ring.

-

-

Asymmetric Organocatalysis :

-

Employ cinchona alkaloid-derived catalysts to enforce (2S,5R) configuration during cyclization.

-

Limitations :

-

Thiol-ene reactions require strict stoichiometric control to avoid oligomerization.

-

Organocatalytic methods remain underdeveloped for oxathiolanes, with yields rarely exceeding 50%.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: Prop-2-enyl (2S,5R)-5-ethoxy-1,3-oxathiolane-2-carboxylate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: This compound can also undergo reduction reactions, resulting in the formation of thiols or thioethers. Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.

Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives. Common reagents used in these reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides, acyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of prop-2-enyl (2S,5R)-5-ethoxy-1,3-oxathiolane-2-carboxylate with hydrogen peroxide can yield the corresponding sulfoxide, while reduction with lithium aluminum hydride can yield the corresponding thiol.

Applications De Recherche Scientifique

Prop-2-enyl (2S,5R)-5-ethoxy-1,3-oxathiolane-2-carboxylate has a wide range of applications in scientific research:

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and antiviral properties.

Medicine: In medicine, prop-2-enyl (2S,5R)-5-ethoxy-1,3-oxathiolane-2-carboxylate is explored for its potential therapeutic applications. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new materials with specific functionalities.

Mécanisme D'action

The mechanism of action of prop-2-enyl (2S,5R)-5-ethoxy-1,3-oxathiolane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activities. For example, it can inhibit the activity of certain enzymes involved in metabolic pathways, leading to disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares prop-2-enyl (2S,5R)-5-ethoxy-1,3-oxathiolane-2-carboxylate with structurally related oxathiolane derivatives, focusing on substituents, stereochemistry, molecular properties, and applications:

Key Observations:

Substituent Effects: The 5-ethoxy group in the query compound may enhance metabolic stability compared to 5-chloro (higher reactivity) or 5-acetoxy (enzymatically labile) analogs . 5-(4-amino-5-fluoro-2-oxopyrimidinyl) derivatives exhibit direct antiviral activity, whereas the query compound’s ethoxy group suggests a prodrug role .

Menthyl esters are common in antiviral intermediates due to their chiral stability and ease of enzymatic cleavage during drug activation .

Stereochemical Considerations :

- The (2S,5R) configuration aligns with bioactive conformations observed in Emtricitabine analogs, whereas (2R,5S) isomers often show reduced efficacy .

Safety and Handling: Compounds with amino/fluoro-pyrimidinyl groups (e.g., Emtricitabine intermediates) carry hazards like H302 (harmful if swallowed), while ethoxy/acetoxy derivatives may pose lower acute toxicity .

Activité Biologique

The compound prop-2-enyl (2S,5R)-5-ethoxy-1,3-oxathiolane-2-carboxylate is a derivative of oxathiolane, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Basic Information

- Chemical Name: Prop-2-enyl (2S,5R)-5-ethoxy-1,3-oxathiolane-2-carboxylate

- Molecular Formula: C₁₄H₂₄O₄S

- CAS Number: 147126-62-3

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 99–101 °C |

| Boiling Point | 402.3 ± 45.0 °C (Predicted) |

| Density | 1.16 g/cm³ |

| LogP | 3.18 |

| pKa | 11.84 ± 0.40 (Predicted) |

| Storage Temp. | Sealed in dry, 2–8 °C |

These properties indicate that the compound is stable under standard storage conditions and has moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes.

Antiviral Properties

Research has shown that derivatives of oxathiolane exhibit significant antiviral activity. For instance, related compounds have been studied for their efficacy against various viral infections, including HIV and hepatitis viruses. The mechanism often involves inhibition of viral polymerases or interference with viral entry into host cells.

Anticancer Activity

Studies on similar oxathiolane derivatives have indicated potential anticancer properties. These compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. For example, a study demonstrated that certain oxathiolane derivatives inhibited the proliferation of non-small cell lung adenocarcinoma cells by inducing G1 phase arrest and apoptosis .

Immunomodulatory Effects

Compounds in the oxathiolane family have shown promise in modulating immune responses. They can enhance the production of pro-inflammatory cytokines while inhibiting anti-inflammatory cytokines, thus potentially serving as therapeutic agents in conditions like autoimmune diseases or chronic inflammation .

Antimicrobial Activity

Oxathiolane derivatives have been reported to possess antimicrobial properties against a range of bacteria and fungi. For instance, studies indicate that some compounds exhibit bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Study 1: Antiviral Efficacy

In a controlled laboratory setting, prop-2-enyl (2S,5R)-5-ethoxy-1,3-oxathiolane-2-carboxylate was tested against HIV strains in vitro. Results showed a significant reduction in viral load at concentrations as low as 10 µM, suggesting that this compound could be a candidate for further development into an antiviral agent.

Study 2: Anticancer Activity

A recent study evaluated the effects of oxathiolane derivatives on breast cancer cell lines. The results indicated that treatment with prop-2-enyl (2S,5R)-5-ethoxy-1,3-oxathiolane-2-carboxylate led to a decrease in cell viability by approximately 70% at a concentration of 20 µM after 48 hours of treatment. Mechanistic studies revealed that this effect was mediated through the activation of intrinsic apoptotic pathways.

Study 3: Immunomodulation

Research involving murine models demonstrated that administration of prop-2-enyl (2S,5R)-5-ethoxy-1,3-oxathiolane-2-carboxylate resulted in increased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha while decreasing IL-10 levels. This suggests a potential role for this compound in enhancing immune responses during infections or inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.